1H-Indene, 3-[(S)-methoxyphenylmethyl]-
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Overview
Description
1H-Indene, 3-[(S)-methoxyphenylmethyl]- is an organic compound that belongs to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 3-[(S)-methoxyphenylmethyl]- typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This process is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, resulting in the formation of 1-substituted-1H-indene and 1-indanone products . The reaction conditions include a temperature range of 100-110°C and a pressure of 30-40 atm.
Industrial Production Methods
Industrial production of indene derivatives often involves the extraction of indene from pyrolysis oil, a by-product of the thermal decomposition of organic materials in an inert atmosphere. The extracted indene undergoes further chemical transformations, such as sulfonation and polycondensation with formalin, to produce various indene-based products .
Chemical Reactions Analysis
Types of Reactions
1H-Indene, 3-[(S)-methoxyphenylmethyl]- undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced indene derivatives.
Common Reagents and Conditions
Oxidation: Jones’ reagent, o-iodoxybenzoic acid (IBX)
Reduction: Hydrogenation catalysts
Substitution: Electrophilic reagents
Major Products Formed
Oxidation: Ketones
Reduction: Reduced indene derivatives
Substitution: Substituted indene compounds
Scientific Research Applications
1H-Indene, 3-[(S)-methoxyphenylmethyl]- has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Indene, 3-[(S)-methoxyphenylmethyl]- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to bind to multiple receptors and inhibit specific enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The indene structure allows for effective binding and modulation of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indene: A parent compound with a simpler structure, lacking the methoxyphenylmethyl group.
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione: A similar compound with a methoxyphenyl group attached to the indene structure.
Uniqueness
1H-Indene, 3-[(S)-methoxyphenylmethyl]- is unique due to the presence of the methoxyphenylmethyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. This structural modification allows for greater versatility in chemical reactions and biological activities compared to its simpler counterparts.
Properties
CAS No. |
512786-35-5 |
---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-[(S)-methoxy(phenyl)methyl]-1H-indene |
InChI |
InChI=1S/C17H16O/c1-18-17(14-8-3-2-4-9-14)16-12-11-13-7-5-6-10-15(13)16/h2-10,12,17H,11H2,1H3/t17-/m0/s1 |
InChI Key |
XGOAVTOUSUUAHQ-KRWDZBQOSA-N |
Isomeric SMILES |
CO[C@H](C1=CCC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
COC(C1=CCC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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